molecular formula C19H17FN2O3 B2698994 2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 1209651-92-2

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B2698994
CAS No.: 1209651-92-2
M. Wt: 340.354
InChI Key: MTKKTCGRWFTUCE-UHFFFAOYSA-N
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Description

2-[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a synthetic organic compound with a molecular formula of C19H17FN2O4 and a molecular weight of 356.3 g/mol . This acetamide derivative is of significant interest in medicinal chemistry and pharmaceutical research, particularly as a scaffold for developing novel therapeutic agents. The compound features a 1,2-oxazole (isoxazole) ring linked to a 2-fluorophenyl group, a structural motif found in compounds with diverse biological activities. Similar isoxazole-containing molecules have been investigated for their antimicrobial properties . The molecule is also functionalized with a (4-methoxyphenyl)methyl (4-methoxybenzyl) group, a common pharmacophore in drug discovery that can influence a compound's bioavailability and target binding affinity. This combination of structural elements makes this acetamide a valuable chemical intermediate for researchers exploring new orexin receptor antagonists , which are relevant in the study of sleep and wake disorders, as well as metabolic conditions. Its precise mechanism of action is area-specific and requires further investigation. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-24-15-8-6-13(7-9-15)12-21-19(23)11-14-10-18(25-22-14)16-4-2-3-5-17(16)20/h2-10H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKKTCGRWFTUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a member of the oxazole derivative family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structural arrangement that includes:

  • An oxazole ring , a five-membered heterocyclic structure containing nitrogen and oxygen.
  • A 2-fluorophenyl group and a 4-methoxyphenyl group attached to the acetamide backbone.

The molecular formula is C15H15FN2O3C_{15}H_{15}FN_{2}O_{3} with a molecular weight of approximately 278.283 g/mol. The presence of fluorine and methoxy groups enhances its chemical diversity and potential biological activity.

Biological Activities

Research indicates that compounds with oxazole structures often exhibit significant biological activities, including:

  • Antitumor Activity : In vitro studies have shown that related oxazole derivatives demonstrate potent antitumor effects against various cancer cell lines. For instance, a closely related compound exhibited significant cytotoxicity against breast and lung cancer cells, suggesting potential therapeutic applications in oncology .
  • Antimicrobial Activity : The compound has demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, similar oxazole derivatives showed MIC values ranging from 4.69 to 22.9 µM against various bacterial strains .

The biological mechanisms through which this compound exerts its effects are under investigation. Preliminary studies suggest that the oxazole ring may interact with specific biological targets, influencing cellular pathways associated with cancer proliferation and bacterial resistance.

Comparative Analysis with Related Compounds

To better understand the unique properties of This compound , a comparison with structurally similar compounds is presented in the table below:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-N-(3-methoxyphenyl)methylacetamideContains a chloro substituent instead of fluorineDifferent halogen affects reactivity
5-(4-Fluorophenyl)-1,2-oxazoleLacks the acetamide moietyFocuses on oxazole's role without additional functionalization
2-Fluoro-N-(4-methoxyphenyl)acetamideSimilar acetamide structure but different phenyl substituentVariation in biological activity due to phenyl group

This comparative analysis highlights how variations in functional groups can significantly influence the biological activity of these compounds.

Case Studies

  • Antitumor Efficacy : A study conducted on cancer cell lines revealed that compounds structurally related to This compound exhibited IC50 values as low as 0.0195 mg/mL against E. coli and other cancerous cells .
  • Antimicrobial Properties : Another study reported that derivatives showed promising antimicrobial activity against strains such as Bacillus mycoides and Candida albicans, with MIC values ranging from 0.0048 mg/mL to 0.039 mg/mL .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties:

Compound Name/Evidence ID Structural Differences Molecular Weight (g/mol) Key Properties/Activities
Target Compound 2-fluorophenyl, oxazole, 4-methoxybenzyl acetamide ~363.37 (calculated) Hypothesized CNS activity; fluorophenyl may enhance metabolic stability .
: 2-[(3R,4S)-3-{[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl}-4-piperidinyl]-N-(4-methoxybenzyl)acetamide 4-fluorophenyl, piperidine ring 437.515 Stereochemical complexity (2 chiral centers) may improve receptor specificity; piperidine enhances solubility and CNS penetration .
: 1,3,4-Thiadiazole derivatives Thiadiazole core, benzothiazole/aryl substituents Not reported 100% anticonvulsant efficacy in MES model; benzothiazole domain critical for hydrophobic interactions .
: 2-[(4-Fluorophenyl)sulfanyl]-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide Sulfanyl linker, oxadiazole ring Not reported Sulfanyl group may increase oxidative stability; oxadiazole enhances π-π stacking .
: Triazole with tert-butylphenyl Triazole core, tert-butyl group Not reported tert-butyl increases lipophilicity (logP), potentially improving membrane permeability .
: N-{3-[cyclohexyl(methyl)amino]propyl}-2-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy}acetamide Cyclohexylamino-propyl chain, 4-fluorophenyl Not reported Aminoalkyl chain likely enhances blood-brain barrier penetration compared to methoxybenzyl .

Structural and Functional Insights

Fluorophenyl Substituent Position
  • 2-Fluorophenyl (Target) vs. 4-Fluorophenyl () : The ortho-fluorine (2-position) in the target compound may sterically hinder interactions with flat binding pockets compared to the para-substituted analog. Para-substitution () often improves aromatic stacking but may reduce metabolic stability due to increased electron-withdrawing effects .
Heterocyclic Core Modifications
  • Oxazole (Target) vs. Thiadiazole (): Thiadiazole derivatives () exhibit pronounced anticonvulsant activity, suggesting that sulfur-containing heterocycles may enhance interaction with voltage-gated ion channels. Oxazoles, being more electronegative, could favor hydrogen bonding in enzymatic active sites .
Acetamide Linker Variations
  • Methoxybenzyl (Target) vs.
Pharmacokinetic Implications
  • The piperidine ring in and the cyclohexylamino chain in both enhance basicity, improving solubility in acidic environments (e.g., stomach) and CNS bioavailability. The target compound’s methoxybenzyl group, while less basic, may reduce first-pass metabolism via steric protection .

Research Findings and Trends

  • Anticonvulsant Activity : highlights the importance of the acetamide-thiadiazole scaffold in seizure suppression, achieving 100% effectiveness in the maximal electroshock (MES) model. This suggests that the target compound’s acetamide-oxazole system warrants testing in similar models .
  • Stereochemical Influence: The stereospecific piperidine in underscores the role of chirality in optimizing receptor binding.
  • Lipophilicity vs. Solubility : Compounds with tert-butyl () or trifluoromethyl () groups exhibit higher logP values, which may improve tissue penetration but reduce aqueous solubility. The target compound’s methoxy group balances moderate hydrophobicity with hydrogen-bonding capacity .

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